Eglu
Eglu
Selective antagonist of presynaptically-mediated (1S,3S)-ACPD-induced depression of motoneuron excitation in neonatal rat spinal cord; presumed group II mGlu receptor antagonist. Also available as part of the Group II mGlu Receptor Tocriset™.
Brand Name:
Vulcanchem
CAS No.:
170984-72-2
VCID:
VC0004290
InChI:
InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
SMILES:
CCC(CCC(=O)O)(C(=O)O)N
Molecular Formula:
C7H13NO4
Molecular Weight:
175.18 g/mol
Eglu
CAS No.: 170984-72-2
Cat. No.: VC0004290
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Selective antagonist of presynaptically-mediated (1S,3S)-ACPD-induced depression of motoneuron excitation in neonatal rat spinal cord; presumed group II mGlu receptor antagonist. Also available as part of the Group II mGlu Receptor Tocriset™. |
|---|---|
| CAS No. | 170984-72-2 |
| Molecular Formula | C7H13NO4 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | (2S)-2-amino-2-ethylpentanedioic acid |
| Standard InChI | InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
| Standard InChI Key | QFYBYZLHPIALCZ-ZETCQYMHSA-N |
| Isomeric SMILES | CC[C@](CCC(=O)O)(C(=O)O)N |
| SMILES | CCC(CCC(=O)O)(C(=O)O)N |
| Canonical SMILES | CCC(CCC(=O)O)(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator